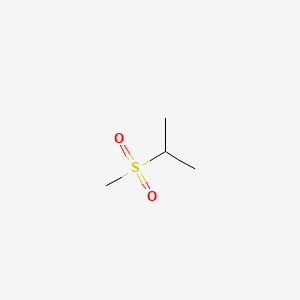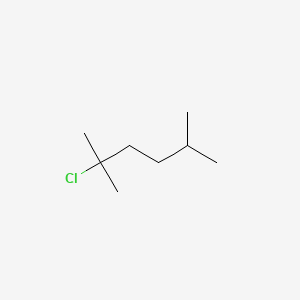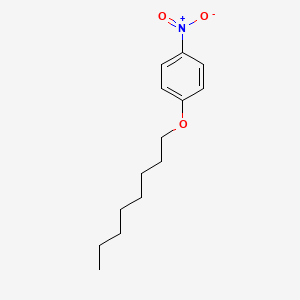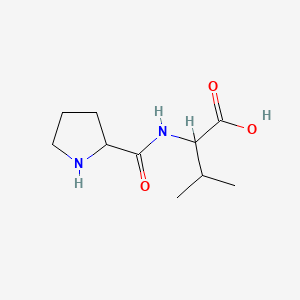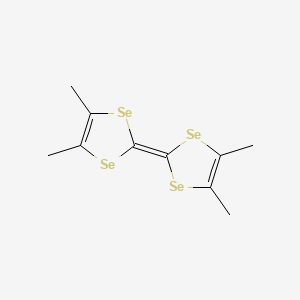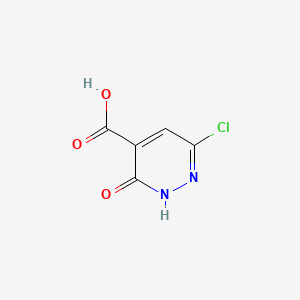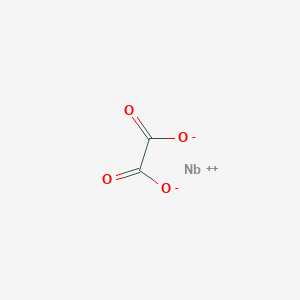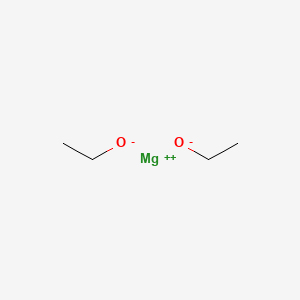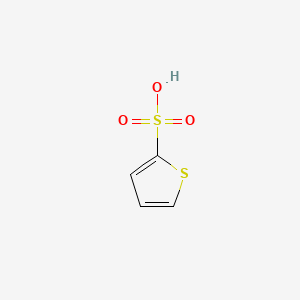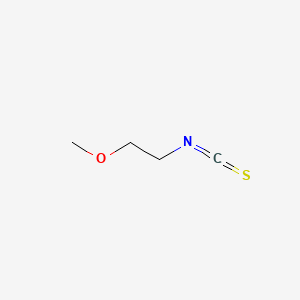
2-甲氧基乙基异硫氰酸酯
描述
2-Methoxyethyl isothiocyanate is a chemical compound with the molecular formula C4H7NOS . It is used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 2-Methoxyethyl isothiocyanate is represented by the SMILES stringCOCCN=C=S . The InChI representation is 1S/C4H7NOS/c1-6-3-2-5-4-7/h2-3H2,1H3 . Physical And Chemical Properties Analysis
2-Methoxyethyl isothiocyanate is a liquid with a refractive index of n20/D 1.517 and a density of 1.080 g/mL at 25 °C .科学研究应用
抗菌剂
异硫氰酸酯以其抗菌特性而闻名。 它们是芸苔目植物中丰富的硫代葡萄糖苷酶解产生的生物活性产物 .
噻吩的合成
异硫氰酸酯已被用于噻吩的合成,噻吩是医药和材料科学中的重要化合物。 涉及异硫氰酸酯的一锅三组分反应可以产生具有潜在抗菌特性的噻吩 .
安全和危害
2-Methoxyethyl isothiocyanate is classified as a flammable liquid (Category 2), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .
生化分析
Biochemical Properties
2-Methoxyethyl isothiocyanate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the antioxidant response element (ARE)-mediated heme oxygenase-1 (HO-1) expression. This interaction is significant as it helps in the induction of phase II detoxifying/antioxidant enzymes, which are essential for protecting cells from oxidative stress . Additionally, 2-Methoxyethyl isothiocyanate has been shown to interact with cytochrome P450 enzymes, influencing their activity and thereby affecting the metabolism of various substrates .
Cellular Effects
2-Methoxyethyl isothiocyanate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the induction of antioxidant enzymes such as HO-1 . This activation helps in protecting cells from oxidative damage. Furthermore, 2-Methoxyethyl isothiocyanate can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of 2-Methoxyethyl isothiocyanate involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the Nrf2 protein, leading to its activation and subsequent translocation to the nucleus. Once in the nucleus, Nrf2 binds to the ARE, promoting the transcription of antioxidant genes . Additionally, 2-Methoxyethyl isothiocyanate can inhibit the activity of certain enzymes, such as cytochrome P450, thereby affecting the metabolism of various compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxyethyl isothiocyanate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxyethyl isothiocyanate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-Methoxyethyl isothiocyanate in in vitro and in vivo studies has demonstrated sustained induction of antioxidant enzymes and prolonged protection against oxidative stress .
Dosage Effects in Animal Models
The effects of 2-Methoxyethyl isothiocyanate vary with different dosages in animal models. At low doses, the compound has been shown to induce antioxidant enzymes and protect against oxidative damage without causing significant toxicity . At high doses, 2-Methoxyethyl isothiocyanate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit cytochrome P450 enzymes, leading to the accumulation of toxic metabolites .
Metabolic Pathways
2-Methoxyethyl isothiocyanate is involved in several metabolic pathways, including the mercapturic acid pathway. In this pathway, the compound conjugates with glutathione (GSH), followed by enzymatic degradation and N-acetylation . This process helps in the detoxification and elimination of 2-Methoxyethyl isothiocyanate from the body. Additionally, the compound’s interaction with cytochrome P450 enzymes can influence the metabolism of other substrates, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-Methoxyethyl isothiocyanate within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, 2-Methoxyethyl isothiocyanate can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity and affinity for specific binding proteins .
Subcellular Localization
2-Methoxyethyl isothiocyanate exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals or post-translational modifications can direct 2-Methoxyethyl isothiocyanate to specific compartments or organelles, influencing its biological activity . For instance, the nuclear localization of 2-Methoxyethyl isothiocyanate is essential for its interaction with Nrf2 and the subsequent activation of antioxidant genes .
属性
IUPAC Name |
1-isothiocyanato-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c1-6-3-2-5-4-7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSAVXAFEVUJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191965 | |
| Record name | 2-Methoxyethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38663-85-3 | |
| Record name | 1-Isothiocyanato-2-methoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38663-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038663853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reaction between methoxyallene and 2-methoxyethyl isothiocyanate described in the research?
A1: This research [] presents the first documented synthesis of N-vinylpyrrole utilizing 2-methoxyethyl isothiocyanate and methoxyallene. The reaction proceeds through an unusual elimination of methanol from a β-substituted methyl ethyl ether, making it a novel synthetic pathway. This finding is significant as it offers a new approach to synthesizing N-vinylpyrroles, which are important building blocks in organic chemistry and materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



